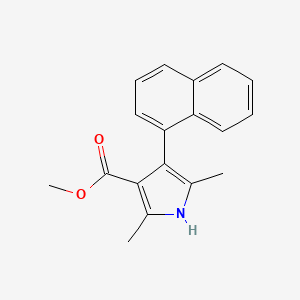![molecular formula C20H25N3O3 B5601762 1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid](/img/structure/B5601762.png)
1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds, including those similar to the specified chemical, often involves the formation of complex structures like dioxaborinino-pyridine derivatives from reactions between specific precursors and derivatives of arylboronic acid. These processes are meticulously designed to yield compounds with potential bioactivities, hinting at the intricate methods required for the synthesis of complex molecules (Phuong et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this category is confirmed using techniques such as FT-IR, NMR, and MS spectroscopy. X-ray diffraction is also utilized for single crystals, allowing for a detailed understanding of the compound's geometry and the influence of various functional groups on its overall structure (Ban et al., 2023).
Chemical Reactions and Properties
The compounds participate in a range of chemical reactions, leading to the formation of new heterocyclic systems. For instance, transformations in acidic media can lead to furan ring opening and the creation of new fused heterocyclic systems such as pyrrolo-diazocine derivatives, illustrating the reactive versatility of these compounds (Stroganova et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely examined through spectroscopic methods and X-ray crystallography. These analyses provide insights into the compounds' stability, crystalline forms, and potential for application in various fields (Matczak-Jon et al., 2010).
Chemical Properties Analysis
The chemical behavior of these compounds under different conditions is a key area of study. This includes their reactivity, potential for forming various derivatives, and interactions with other chemical entities. Such properties are crucial for understanding their mechanism of action and potential applications in fields like medicinal chemistry (Zakharov et al., 1994).
Propiedades
IUPAC Name |
1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]-3-(3-methylbut-2-enyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15(2)6-8-20(19(24)25)7-4-9-23(14-20)13-16-11-21-18(22-12-16)17-5-3-10-26-17/h3,5-6,10-12H,4,7-9,13-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRNVURTHRNTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=CN=C(N=C2)C3=CC=CO3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)
![benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate](/img/structure/B5601705.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5601744.png)
![1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)
![N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5601781.png)
![2-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5601783.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5601789.png)